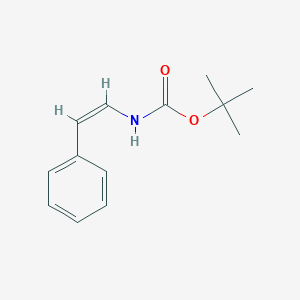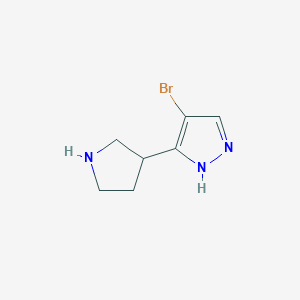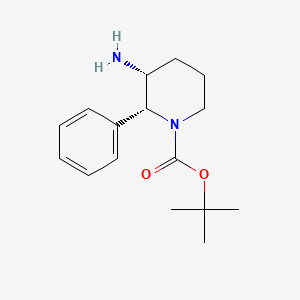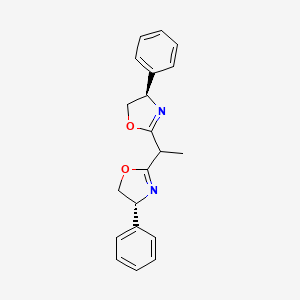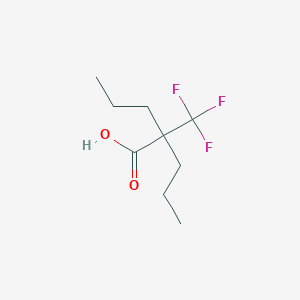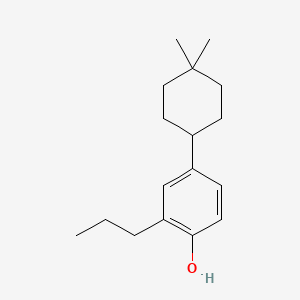
4-(4,4-Dimethylcyclohexyl)-2-propylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4,4-Dimethylcyclohexyl)-2-propylphenol is an organic compound characterized by a cyclohexyl ring substituted with two methyl groups and a phenol group with a propyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4,4-Dimethylcyclohexyl)-2-propylphenol typically involves the alkylation of phenol with a suitable cyclohexyl derivative. One common method is the Friedel-Crafts alkylation, where phenol reacts with 4,4-dimethylcyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance yield and reduce by-products. Post-reaction purification typically involves distillation or recrystallization to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-(4,4-Dimethylcyclohexyl)-2-propylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form cyclohexanol derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products:
Oxidation: Quinones.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated phenols.
Aplicaciones Científicas De Investigación
4-(4,4-Dimethylcyclohexyl)-2-propylphenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antioxidant due to the phenolic group.
Medicine: Explored for its anti-inflammatory properties and potential use in drug development.
Industry: Utilized in the production of polymers and resins due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 4-(4,4-Dimethylcyclohexyl)-2-propylphenol involves its interaction with various molecular targets. The phenolic group can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. This antioxidant activity is mediated through pathways involving the scavenging of reactive oxygen species (ROS) and the inhibition of lipid peroxidation.
Comparación Con Compuestos Similares
4,4-Dimethylcyclohexanol: Shares the cyclohexyl structure but lacks the phenolic group.
2-Propylphenol: Contains the phenolic group and propyl chain but lacks the cyclohexyl ring.
4,4-Dimethylcyclohexanone: Similar cyclohexyl structure but with a ketone group instead of a phenol.
Uniqueness: 4-(4,4-Dimethylcyclohexyl)-2-propylphenol is unique due to the combination of a cyclohexyl ring with two methyl groups and a phenolic group with a propyl chain. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications.
Propiedades
Fórmula molecular |
C17H26O |
|---|---|
Peso molecular |
246.4 g/mol |
Nombre IUPAC |
4-(4,4-dimethylcyclohexyl)-2-propylphenol |
InChI |
InChI=1S/C17H26O/c1-4-5-15-12-14(6-7-16(15)18)13-8-10-17(2,3)11-9-13/h6-7,12-13,18H,4-5,8-11H2,1-3H3 |
Clave InChI |
PTCSRFLFJKLIFE-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C=CC(=C1)C2CCC(CC2)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



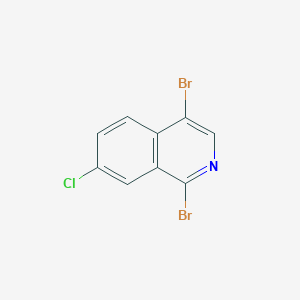
![(S)-2,2-Difluoro-7-methyl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran-7-carboxylic acid](/img/structure/B15200539.png)
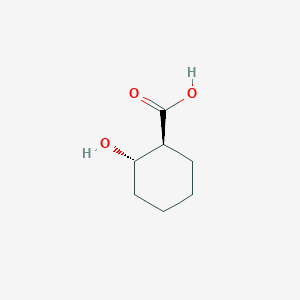
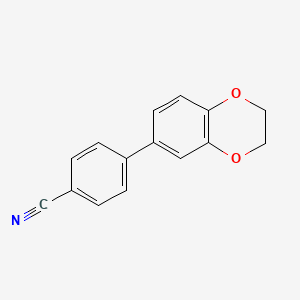

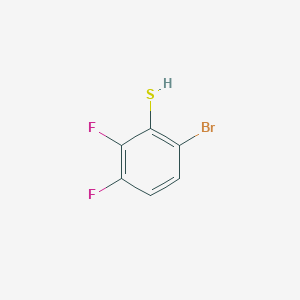
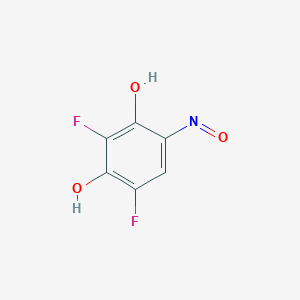
![4-(2-(2,4-Di(pyrrolidin-1-yl)-7,8-dihydro-5H-pyrimido[4,5-b]indol-9(6H)-yl)ethyl)morpholine](/img/structure/B15200570.png)
